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molecular formula C9H10FNO3 B1338294 2-Fluoro-4-isopropoxy-1-nitrobenzene CAS No. 28987-50-0

2-Fluoro-4-isopropoxy-1-nitrobenzene

Cat. No. B1338294
M. Wt: 199.18 g/mol
InChI Key: REPLNSXVODYQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288413B2

Procedure details

A mixture of 5-fluoro-4-nitrophenol (314 mg, 2.0 mmol), propan-2-ol (120 mg, 2.0 mmol), diphenyl-2-pyridylphosphine (789 mg, 3.0 mmol) and di-tert-butyl azodicarboxylate (691 mg, 3.0 mmol) in tetrahydrofuran (15 ml) was stirred at room temperature under argon for 22 hrs. The mixture was treated with 1M HCl/diethyl ether (15 ml) and stirred at room temperature for 2 hrs, then concentrated under vacuum and the residue dissolved in diethyl ether (10 ml), treated with 5M HCl acid and stirred for 2 hrs. The organic layer was separated, washed with 5M HCl acid (15 ml), then 10% Na2CO3 solution (2×10 ml), dried (MgSO4) and concentrated under vacuum. The residue was purified by chromatography on silica gel eluting with 5-70% ethyl acetate/60-80 petrol ether to afford the title compound as a yellow oil (276 mg, 69%).
Quantity
314 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
789 mg
Type
reactant
Reaction Step One
Quantity
691 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
HCl diethyl ether
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([N+:9]([O-:11])=[O:10])=[CH:4][CH:5]=[C:6]([OH:8])[CH:7]=1.[CH3:12][CH:13](O)[CH3:14].C1(P(C2C=CC=CC=2)C2C=CC=CN=2)C=CC=CC=1.N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O.Cl.C(OCC)C>O1CCCC1>[F:1][C:2]1[CH:7]=[C:6]([O:8][CH:13]([CH3:14])[CH3:12])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10] |f:4.5|

Inputs

Step One
Name
Quantity
314 mg
Type
reactant
Smiles
FC=1C(=CC=C(C1)O)[N+](=O)[O-]
Name
Quantity
120 mg
Type
reactant
Smiles
CC(C)O
Name
Quantity
789 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=NC=CC=C1)C1=CC=CC=C1
Name
Quantity
691 mg
Type
reactant
Smiles
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
HCl diethyl ether
Quantity
15 mL
Type
reactant
Smiles
Cl.C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under argon for 22 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 hrs
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in diethyl ether (10 ml)
ADDITION
Type
ADDITION
Details
treated with 5M HCl acid
STIRRING
Type
STIRRING
Details
stirred for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 5M HCl acid (15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
10% Na2CO3 solution (2×10 ml), dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel eluting with 5-70% ethyl acetate/60-80 petrol ether

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC(C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 276 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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